molecular formula C17H26N2O5S B2525079 4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide CAS No. 2034484-27-8

4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

Cat. No. B2525079
M. Wt: 370.46
InChI Key: UESXWGIFEQLRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with potential biological applications, which can provide insights into the general class of compounds to which the specified molecule belongs. Benzamides are a class of compounds known for their diverse biological activities, including antiproliferative, anti-inflammatory, and insecticidal properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of pyrazole derivatives containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl groups was performed using 2-amino-1-(4-substituted) phenyl ethanol as a key intermediate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. The specific substituents on the benzene ring and the amine can greatly influence the biological activity and physical properties of the compound. For instance, the presence of a pyrazole ring, as seen in some of the synthesized compounds, can confer antiproliferative and insecticidal activities . The molecular structure of the compound of interest would likely include a benzamide core with a dimethylsulfamoyl group and a tetrahydro-2H-pyran-4-yl group, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers describe the reactivity of such compounds in biological systems, such as the inhibition of enzymes like alkaline phosphatase and ecto-5′-nucleotidase . Additionally, the interaction with biological targets such as mTORC1 and autophagy-related proteins has been observed . The compound may also undergo similar reactions, potentially leading to biological effects that could be harnessed for therapeutic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. For example, the metabolic stability of certain benzamide derivatives has been reported, which is a desirable trait for potential therapeutic agents . The specific physical and chemical properties of "4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" would need to be determined experimentally, but it can be inferred that the presence of hydroxy and tetrahydro-2H-pyran-4-yl groups may affect its solubility and overall pharmacokinetic profile.

Scientific Research Applications

Supramolecular Chemistry

Supramolecular capsules derived from calixpyrrole scaffolds, which share structural features with the compound of interest, have been explored for their assembly and properties. These studies contribute to the understanding of molecular interactions and the development of novel materials with potential applications in catalysis, sensing, and molecular recognition (Ballester, 2011).

Pharmacology

Research into the pharmacological properties of related compounds, such as in the context of amyloid imaging in Alzheimer's disease, highlights the relevance of chemical derivatives in developing diagnostic tools and treatments for neurological conditions. Such studies underscore the importance of chemical synthesis and modification in advancing medical science (Nordberg, 2007).

Organic Synthesis and Drug Development

The exploration of chromones and their derivatives, including their radical scavenging activity, indicates the significance of benzamide derivatives in medicinal chemistry. These compounds exhibit a range of biological activities, which are crucial for developing new therapeutic agents (Yadav et al., 2014).

Material Science

Studies on the enhancement of thermoelectric performance in materials like PEDOT:PSS demonstrate the relevance of chemical modifications in tailoring material properties for specific applications, such as energy conversion and storage (Zhu et al., 2017).

Environmental Science

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides an example of how derivatives of benzamide compounds are scrutinized for their environmental impact, leading to better management and treatment strategies for pollutants (Haman et al., 2015).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-19(2)25(22,23)15-5-3-14(4-6-15)17(21)18-10-7-16(20)13-8-11-24-12-9-13/h3-6,13,16,20H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESXWGIFEQLRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.